ATRP Initiation Equilibrium Constant – Chloro vs. Bromo Initiators
The ATRP equilibrium constant (K_ATRP) for alkyl chloride-type initiators is 1–2 orders of magnitude lower than that for alkyl bromides of the same structure [1]. For 2-chloro-2-methylpropanamide, the C–Cl bond activates more slowly than the C–Br bond of 2-bromo-2-methylpropanamide (CAS 7462-74-0), enabling the chloro initiator to achieve narrower polydispersity in block copolymer syntheses when used with halogen-exchange techniques [1]. This difference in K_ATRP translates into higher initiation efficiency from macroinitiators and better chain-end fidelity.
| Evidence Dimension | ATRP equilibrium constant (K_ATRP) for chain extension with methacrylates |
|---|---|
| Target Compound Data | K_ATRP (C–Cl) ~ 10⁻⁸ to 10⁻⁷ (class estimate for tertiary alkyl chlorides) |
| Comparator Or Baseline | 2-Bromo-2-methylpropanamide: K_ATRP (C–Br) ~ 10⁻⁷ to 10⁻⁶ (class estimate for tertiary alkyl bromides) |
| Quantified Difference | 10- to 100-fold lower K_ATRP for the chloro analog (1–2 orders of magnitude) |
| Conditions | Cu(I)X/2,2′-bipyridine-type catalyst systems at 75 °C; bulk or solution polymerization of methacrylates |
Why This Matters
For polymer chemists, the lower K_ATRP permits better control over initiation rate, critical for synthesizing block copolymers with low polydispersity when switching from acrylate/styrene macroinitiators to methacrylate monomers.
- [1] Matyjaszewski Polymer Group – Chain Extension: Halogen Exchange. Carnegie Mellon University (accessed 2026). View Source
